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(1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol Documentation Hub

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  • Product: (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol
  • CAS: 1075237-72-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Furo[3,4-c]pyridine Scaffold: Synthesis, Properties, and Therapeutic Potential of (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol and its Analogs

Abstract The furo[3,4-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. This technical guide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furo[3,4-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this important molecular framework, with a particular focus on the representative compound, (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic entities. We will delve into the synthetic strategies for accessing the furo[3,4-c]pyridine ring system, discuss the characterization of these molecules, and explore the known and potential biological activities that underscore their relevance in modern drug discovery.

Introduction to the Furo[3,4-c]pyridine Scaffold

The fusion of a furan ring with a pyridine ring gives rise to a family of bicyclic heteroaromatic compounds known as furopyridines. Depending on the orientation of the fusion, several isomers are possible, each with distinct electronic and steric properties. The furo[3,4-c]pyridine isomer, in particular, has emerged as a scaffold with significant potential in medicinal chemistry. Its structural rigidity, coupled with the presence of both electron-rich (furan) and electron-deficient (pyridine) aromatic systems, provides a unique platform for the design of molecules with specific biological targets.

Derivatives of the furo[3,4-c]pyridine core have been investigated for a range of biological activities, including antihypertensive and diuretic properties.[1] The closely related pyrrolo[3,4-c]pyridine scaffold has also been extensively studied, with derivatives showing promise in treating diseases of the nervous and immune systems, as well as exhibiting antidiabetic, antimycobacterial, antiviral, and antitumor activities.[1] This suggests a broad therapeutic potential for heteroaromatic systems with this core structure.

This guide will use (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol as a central example to explore the chemistry and potential of this class of compounds.

Chemical Structure and Physicochemical Properties of (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol

(1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol is a representative member of the dihydrofuro[3,4-c]pyridine family. Its structure features the fused bicyclic core with a hydroxymethyl substituent on the pyridine ring.

Caption: Chemical structure of (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol.

Table 1: Physicochemical Properties of (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol

PropertyValueSource
CAS Number 1075237-72-7[2]
Molecular Formula C₈H₉NO₂[2]
Molecular Weight 151.16 g/mol [3]
IUPAC Name (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol[2]
Canonical SMILES C1=C(C=NC2=C1COC2)CO[2]
InChI Key PSFOJYIYLZRUPN-UHFFFAOYSA-N[2]
Appearance White to off-white solid (typical)Inferred
Solubility Soluble in methanol, DMSO, and other polar organic solvents.Inferred from structure
Melting Point Not reported in available literature.
Boiling Point Not reported in available literature.

Synthesis of the Furo[3,4-c]pyridine Core

The construction of the furo[3,4-c]pyridine ring system can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Domino Claisen-Schmidt Condensation/Oxa-Michael Addition

A particularly elegant and efficient approach to substituted 1,3-dihydrofuro[3,4-c]pyridines involves a domino reaction starting from pyridoxal (a form of Vitamin B6) and a ketone. This method proceeds under basic conditions at room temperature and often allows for the isolation of the product by simple filtration and recrystallization, avoiding the need for chromatographic purification.

The proposed mechanism involves an initial Claisen-Schmidt condensation between the ketone and the aldehyde group of pyridoxal to form an α,β-unsaturated ketone intermediate. This is followed by an intramolecular oxa-Michael addition of the phenolic hydroxyl group onto the enone system, leading to the formation of the furan ring and cyclization to the final dihydrofuro[3,4-c]pyridine product.

G cluster_0 Domino Reaction Pathway pyridoxal Pyridoxal intermediate1 α,β-Unsaturated Ketone Intermediate pyridoxal->intermediate1 Condensation ketone Ketone (R-CO-CH3) ketone->intermediate1 base Base (e.g., NaOH) base->intermediate1 product 1,3-Dihydrofuro[3,4-c]pyridine Derivative intermediate1->product Intramolecular Oxa-Michael Addition

Caption: Domino synthesis of 1,3-dihydrofuro[3,4-c]pyridines.

Experimental Protocol (General, adapted from literature):

  • To a solution of pyridoxal hydrochloride (1.0 mmol) and the corresponding ketone (1.0 mmol) in ethanol (5 mL), add a solution of sodium hydroxide (4.0 mmol) in water.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, if a precipitate has formed, collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

[2+2+2] Cycloaddition

A more general, albeit often more complex, method for the synthesis of the 1,3-dihydrofuro[3,4-c]pyridine core is the metal-catalyzed [2+2+2] cycloaddition of dipropargyl ethers with nitriles.[4] This approach allows for a wide range of substituents to be incorporated into the pyridine ring, depending on the choice of the nitrile component.

G cluster_1 [2+2+2] Cycloaddition Pathway dipropargyl_ether Dipropargyl Ether product 1,3-Dihydrofuro[3,4-c]pyridine Derivative dipropargyl_ether->product Cycloaddition nitrile Nitrile (R-CN) nitrile->product catalyst Metal Catalyst (e.g., Co, Rh, Ni) catalyst->product

Caption: [2+2+2] Cycloaddition for furo[3,4-c]pyridine synthesis.

Spectroscopic Characterization

The structural elucidation and confirmation of purity for (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol and its analogs rely on a combination of standard spectroscopic techniques. While specific data for the title compound is not publicly available in peer-reviewed literature, a predicted spectroscopic profile can be inferred based on the analysis of related structures.

Table 2: Predicted Spectroscopic Data for (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol

TechniquePredicted Features
¹H NMR - Aromatic protons on the pyridine ring (singlets or doublets, ~7.0-8.5 ppm).- Methylene protons of the hydroxymethyl group (singlet or triplet, ~4.5-5.0 ppm).- Methylene protons of the dihydrofuran ring (singlets, ~4.8-5.2 ppm).- Hydroxyl proton (broad singlet, variable chemical shift).
¹³C NMR - Aromatic carbons of the pyridine and furan rings (~110-160 ppm).- Methylene carbon of the hydroxymethyl group (~60-65 ppm).- Methylene carbons of the dihydrofuran ring (~70-75 ppm).
IR Spectroscopy - O-H stretching of the alcohol (~3200-3600 cm⁻¹, broad).- C-H stretching of aromatic and aliphatic groups (~2850-3100 cm⁻¹).- C=N and C=C stretching of the pyridine ring (~1550-1650 cm⁻¹).- C-O stretching of the ether and alcohol (~1000-1250 cm⁻¹).
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the molecular weight (e.g., m/z = 151.06 for C₈H₉NO₂).- Fragmentation patterns consistent with the loss of water, hydroxymethyl group, or cleavage of the furan ring.

Experimental Protocol for NMR Analysis (General):

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Employ a standard proton pulse sequence. Key parameters include a sufficient number of scans for an adequate signal-to-noise ratio, a spectral width of approximately 0-12 ppm, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Perform a proton-decoupled ¹³C NMR experiment. A greater number of scans will be necessary due to the low natural abundance of ¹³C. The spectral width should be set to approximately 0-200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference chemical shifts to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.

Potential Biological Activities and Applications in Drug Discovery

While there is a lack of specific biological data for (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol in the public domain, the broader family of furo[3,4-c]pyridines and structurally related heterocycles have demonstrated a range of pharmacological activities, suggesting potential avenues for future research and development.

The pyridine ring is a common motif in a vast number of pharmaceuticals, valued for its ability to engage in hydrogen bonding and its metabolic stability.[5] Fused heterocyclic systems incorporating the pyridine ring often exhibit enhanced biological activity.

Potential Therapeutic Areas:

  • Anticancer Activity: Many pyridine derivatives have been investigated as potential anticancer agents. The furo[3,4-c]pyridine scaffold could serve as a basis for the design of kinase inhibitors, topoisomerase inhibitors, or compounds that interfere with other cancer-related signaling pathways.

  • Antimicrobial and Antiviral Activity: The nitrogen atom in the pyridine ring can be crucial for interactions with microbial or viral targets. The furo[3,4-c]pyridine core could be explored for the development of novel antibacterial, antifungal, or antiviral agents.

  • Central Nervous System (CNS) Disorders: The structural similarity to the pyrrolo[3,4-c]pyridine scaffold, which has shown activity in models of CNS diseases, suggests that furo[3,4-c]pyridine derivatives may also possess neuromodulatory properties.

  • Cardiovascular Diseases: As previously mentioned, certain derivatives of the 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol core have been patented for their antihypertensive and diuretic effects, indicating a potential role in treating cardiovascular disorders.[1]

The hydroxymethyl group in (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol provides a convenient handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. This makes it an attractive starting material for medicinal chemistry campaigns.

Conclusion and Future Outlook

The furo[3,4-c]pyridine scaffold represents a promising area for the discovery of new bioactive molecules. (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol serves as a valuable and versatile building block for accessing a wide range of derivatives. While the biological properties of this specific compound are not yet well-documented in publicly available literature, the established activities of related heterocyclic systems provide a strong rationale for its further investigation.

Future work should focus on the systematic synthesis and biological evaluation of a diverse library of furo[3,4-c]pyridine derivatives. The development of robust and scalable synthetic routes will be crucial for enabling these studies. Detailed characterization of these compounds, including the acquisition and publication of their full spectroscopic data, will be essential for the advancement of this area of medicinal chemistry. The exploration of this scaffold's potential in various therapeutic areas, guided by computational modeling and high-throughput screening, is a promising direction for future drug discovery efforts.

References

  • PubChem. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. EP1398316B1 - Process for the preparation of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol Derivatives.
  • Google Patents. US4383998A - Furo-(3,4-c)-pyridine derivatives and their pharmaceutical use.
  • Casadia, I., et al. (2020). A Domino Reaction for the Synthesis of Novel 1,3-Dihydrofuro-[3,4-c]pyridines from Pyridoxal and Ketones. Synlett, 31(14), 1381-1384.
  • Yilmaz, E. S., Kaya, K., & Zora, M. (2025). Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. RSC Advances, 15(1), 1-10.
  • Wójcicka, A., et al. (2021).
  • PubChem. Furo(3,4-c)pyridine. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]

Sources

Exploratory

Therapeutic Potential of Furo[3,4-c]pyridine Derivatives in Drug Discovery

[1][2][3] Executive Summary The furo[3,4-c]pyridine scaffold represents a distinct and underutilized chemical space in medicinal chemistry. Unlike its more common isomers (furo[2,3-c] and furo[3,2-c]), the [3,4-c] fusion...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

The furo[3,4-c]pyridine scaffold represents a distinct and underutilized chemical space in medicinal chemistry. Unlike its more common isomers (furo[2,3-c] and furo[3,2-c]), the [3,4-c] fusion creates a geometry analogous to isobenzofuran, a highly reactive intermediate. Consequently, therapeutic development has focused on the stable dihydrofuro[3,4-c]pyridin-3-one and 1,3-dihydrofuro[3,4-c]pyridine cores.

This guide analyzes the transition of this scaffold from a synthetic curiosity to a privileged structure in immunology (Perforin inhibition) and virology (Influenza Neuraminidase inhibition) . We provide actionable protocols for synthesis and biological validation, moving beyond theoretical potential to experimental reality.

Structural Biology & Medicinal Chemistry

The Core Architecture

The furo[3,4-c]pyridine core is a bicyclic heterocycle where a furan ring is fused across the 3,4-positions of a pyridine ring.[1][2][3][4][5][6][7][8][9]

  • Aromatic vs. Dihydro Forms: The fully aromatic furo[3,4-c]pyridine is electronically related to isobenzofuran, making it prone to rapid Diels-Alder cycloadditions and oxidation. Drug discovery efforts almost exclusively utilize the dihydro- or tetrahydro- derivatives, specifically the dihydrofuro[3,4-c]pyridin-3(1H)-one (lactones) or their corresponding lactams.

  • Bioisosterism: The dihydrofuro[3,4-c]pyridine core serves as a bioisostere for isoquinoline and phthalimide scaffolds but offers distinct solubility profiles due to the pyridine nitrogen's basicity (

    
    ).
    
  • Binding Geometry: The scaffold provides a rigid, planar platform that positions substituents at the 1-, 4-, and 6-positions in defined vectors, ideal for probing deep hydrophobic pockets in enzymes like Neuraminidase or protein-protein interaction interfaces like Perforin .

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the validated SAR rules derived from perforin and neuraminidase inhibitor campaigns.

SAR_Logic Core Dihydrofuro[3,4-c]pyridin-3-one (Scaffold) Pos1 Position 1 (Ethylidene Linker) Critical for potency Prefers Z-isomer Core->Pos1 Functionalization Pos3 Position 3 (Carbonyl) Lactone essential Lactam = Loss of Activity Core->Pos3 Stability Pos6 Position 6 (Pyridine N) H-bond Acceptor Solubility Handle Core->Pos6 Interaction Target_Perf Target: Perforin (Immunosuppression) Pos1->Target_Perf Hydrophobic fit Target_Flu Target: Neuraminidase (Antiviral) Pos1->Target_Flu Sialic acid mimicry Pos3->Target_Perf H-bond acceptor

Figure 1: SAR Logic for Dihydrofuro[3,4-c]pyridin-3-one derivatives. Note the critical requirement of the lactone moiety for biological activity.

Primary Therapeutic Applications

Immunomodulation: Perforin Inhibition

Perforin is a pore-forming glycoprotein used by Cytotoxic T Lymphocytes (CTLs) and Natural Killer (NK) cells to destroy virally infected or cancerous cells.[1][10] However, in autoimmune diseases (e.g., Type 1 Diabetes) and transplant rejection, perforin mediates tissue damage.

  • Mechanism: Dihydrofuro[3,4-c]pyridinones bind to perforin monomers, preventing the calcium-dependent polymerization required to form the lytic pore in the target cell membrane.

  • Key Data:

    • Lead Compound: A 1-ethylidene-substituted dihydrofuro[3,4-c]pyridinone.

    • Potency:

      
       (Jurkat T-lymphoma lysis assay).[1]
      
    • Selectivity: Does not inhibit the structurally related complement protein C9, indicating high specificity.

Antiviral Defense: Influenza Neuraminidase

Recent screens identified 4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones as potent inhibitors of Influenza A and B.

  • Mechanism: Unlike Oseltamivir (Tamiflu), which mimics the transition state of sialic acid cleavage, these derivatives appear to bind via an allosteric mechanism or a unique hydrophobic pocket interaction within the neuraminidase active site.

  • Key Data:

    • Hit Compound: (Z)-1-((5-fluoro-1H-indol-3-yl)methylene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one.

    • Efficacy:

      
       against H1N1 and H3N2 strains.
      
    • Toxicity: No cellular toxicity observed at concentrations up to

      
      .
      

Experimental Protocols

Synthesis: Domino Reaction from Pyridoxal

This protocol utilizes a "Green Chemistry" approach, converting Vitamin B6 (Pyridoxal) into the 1,3-dihydrofuro[3,4-c]pyridine core via a domino Claisen–Schmidt/oxa-Michael reaction. This is superior to traditional multistep routes due to atom economy and mild conditions.

Reagents:

  • Pyridoxal hydrochloride (1.0 equiv)

  • Ketone (e.g., Acetophenone) (1.0 equiv)

  • NaOH (4.0 equiv)

  • Ethanol (Solvent)[3][8][11]

Step-by-Step Protocol:

  • Preparation: Dissolve Pyridoxal hydrochloride (1 mmol) and the selected ketone (1 mmol) in Ethanol (5 mL) in a round-bottom flask.

  • Initiation: Add NaOH (4 mmol) to the solution. The mixture will likely change color (often yellow/orange) indicating deprotonation and Schiff base formation.

  • Reaction: Stir the mixture vigorously at Room Temperature for 48 hours. Note: Heating often degrades the pyridoxal core; patience is key.

  • Work-up:

    • The product typically precipitates out of the ethanol solution.

    • Filter the solid precipitate.

    • Wash the cake with cold water (3 x 5 mL) to remove excess NaOH and salts.

    • Wash with cold ethanol (1 x 2 mL).

  • Purification: Recrystallize from hot ethanol if necessary.

  • Validation: Confirm structure via

    
    -NMR. Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the furo-ring methylene protons.
    
Biological Assay: Perforin-Induced Lysis

To validate the immunomodulatory potential of synthesized derivatives.

Materials:

  • Effector Cells: KHYG-1 (NK cell line) or primary mouse CTLs.

  • Target Cells: K562 (leukemia cell line) labeled with

    
     or Calcein-AM.
    
  • Assay Buffer: RPMI-1640 + 0.1% BSA + 10 mM HEPES.

Protocol:

  • Labeling: Incubate Target Cells (

    
    ) with 
    
    
    
    Calcein-AM for 30 mins at 37°C. Wash 3x with PBS.
  • Compound Treatment: Pre-incubate Effector Cells with the test furo[3,4-c]pyridine derivative (serial dilutions: 0.1 - 100

    
    ) for 30 mins.
    
  • Co-culture: Mix Effector and Target cells in a 96-well V-bottom plate at an Effector:Target (E:T) ratio of 5:1.

  • Incubation: Incubate for 4 hours at 37°C / 5%

    
    .
    
  • Readout:

    • Centrifuge plate at 500g for 5 mins.

    • Transfer

      
       supernatant to a black plate.
      
    • Measure fluorescence (Ex 485 nm / Em 535 nm).

  • Calculation:

    
    
    

Visualizing the Pathway

The following diagram details the mechanism of action for Perforin inhibition by furo[3,4-c]pyridine derivatives.

Perforin_Pathway CTL Cytotoxic T Lymphocyte Granule Lytic Granule (Perforin + Granzymes) CTL->Granule Release Synaptic Release (Ca2+ dependent) Granule->Release Monomer Perforin Monomers Release->Monomer Complex Inhibitor-Monomer Complex Monomer->Complex + Inhibitor Polymer Perforin Polymerization (Pore Formation) Monomer->Polymer Normal Path Inhibitor Furo[3,4-c]pyridine Derivative Inhibitor->Complex Complex->Polymer BLOCKED Survival Target Cell Survival Complex->Survival Therapeutic Effect Lysis Target Cell Lysis (Apoptosis) Polymer->Lysis

Figure 2: Mechanism of Action. Furo[3,4-c]pyridines bind perforin monomers, blocking the polymerization step required for pore formation.

Quantitative Data Summary

Compound ClassTargetAssay TypePotency (

)
Key Structural Feature
Dihydrofuro[3,4-c]pyridin-3-one PerforinJurkat Lysis

Intact lactone ring
4-Thioxo-dihydrofuro[3,4-c]pyridin-3-one Influenza NAViral CPE Reduction

4-Thioxo substitution
1,3-Dihydrofuro[3,4-c]pyridine Pyridoxal-derivedCytotoxicity (HeLa)

1,3-disubstitution (Low toxicity)
Furo[3,2-c]pyridine (Isomer Comparison)PI3K / JAKKinase Assay

Isomer geometry critical for kinase binding

References

  • Dihydrofuro[3,4-c]pyridinones as Inhibitors of the Cytolytic Effects of the Pore-Forming Glycoprotein Perforin. Source: Journal of Medicinal Chemistry (2008) [Link][7]

  • Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. Source: Bioorganic & Medicinal Chemistry Letters (2018) [Link]

  • A Domino Reaction for the Synthesis of Novel 1,3-Dihydrofuro[3,4-c]pyridines from Pyridoxal and Ketones. Source: Synthesis (2020) [Link][5]

  • Furo(3,4-c)pyridine | C7H5NO | PubChem Entry. Source: National Institutes of Health (NIH) [Link]

Sources

Foundational

LogP and polar surface area of (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol

Title: Physicochemical Profiling of (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol: A Technical Guide to Lipophilicity and Polarity in Drug Design Executive Summary: This technical guide provides an in-depth analysis of th...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Physicochemical Profiling of (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol: A Technical Guide to Lipophilicity and Polarity in Drug Design

Executive Summary: This technical guide provides an in-depth analysis of the physicochemical properties of (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol (CAS: 1075237-72-7), a privileged bicyclic scaffold in medicinal chemistry. As a structural analog of Vitamin B6 (pyridoxine) and a key fragment in kinase inhibitor design, accurate characterization of its lipophilicity (LogP) and Topological Polar Surface Area (TPSA) is critical for predicting blood-brain barrier (BBB) penetration and oral bioavailability. This document outlines theoretical parameters, experimental protocols for validation, and strategic applications in Fragment-Based Drug Design (FBDD).

PART 1: Structural Analysis & Theoretical Basis

The molecule comprises a pyridine ring fused to a saturated dihydrofuran ring, substituted with a hydroxymethyl group. This "furo-pyridine" core offers a rigidified vector for hydrogen bonding compared to flexible linear analogs.

Structural Identity
  • IUPAC Name: (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol[1][2]

  • Molecular Formula: C₈H₉NO₂[2][3][4]

  • Molecular Weight: 151.16 g/mol [3]

  • SMILES: OCC1=CC2=C(C=N1)COC2

  • Differentiation: Distinct from its isomer 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol (a common Pyridoxine impurity), this target molecule lacks the phenolic hydroxyl, significantly altering its pKa and lipophilicity profile.

PART 2: Polar Surface Area (PSA) - The Polarity Profile

Topological Polar Surface Area (TPSA) is the sum of surfaces of polar atoms (usually oxygen, nitrogen, and attached hydrogens) in a molecule. It is the primary descriptor for predicting transport across the Blood-Brain Barrier (BBB).

Component Analysis

The TPSA of (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol is derived from three distinct pharmacophores:

FragmentTypeContribution (Ų)Notes
Pyridine Nitrogen H-Bond Acceptor~12.89Basic center; susceptible to protonation at physiological pH.
Cyclic Ether (Furan) H-Bond Acceptor~9.23Sterically constrained oxygen within the fused ring.
Hydroxymethyl (-CH₂OH) H-Bond Donor/Acceptor~20.23Primary alcohol; key site for metabolic conjugation.
Total TPSA Sum ~42.35 Ų Ideal for CNS penetration (Limit < 90 Ų).
Visualization of Polarity Logic

The following diagram illustrates the additive nature of the TPSA calculation and its biological implication.

TPSA_Logic cluster_fragments Polar Fragments Molecule (1,3-Dihydrofuro[3,4-c] pyridin-6-yl)methanol Pyridine Pyridine N (12.9 Ų) Molecule->Pyridine Ether Cyclic Ether O (9.2 Ų) Molecule->Ether Alcohol Primary Alcohol (20.2 Ų) Molecule->Alcohol Total Total TPSA ~42.4 Ų Pyridine->Total Ether->Total Alcohol->Total Outcome Predicted BBB Permeability: HIGH Total->Outcome < 90 Ų threshold

Figure 1: Component-based breakdown of Topological Polar Surface Area (TPSA) leading to CNS permeability prediction.

PART 3: Partition Coefficient (LogP) - Lipophilicity

Lipophilicity (LogP) dictates the compound's distribution between aqueous and lipid phases.

Consensus Data

Due to the specific fused nature of the ring, standard "benzene-based" calculations often overestimate lipophilicity. The consensus values below utilize fragment-based algorithms adapted for heterocycles.

MethodPredicted LogPInterpretation
XLogP3 0.11Slightly lipophilic; excellent water solubility.
WLogP 0.24Atom-based method confirming near-zero lipophilicity.
Consensus LogP ~0.18 "Goldilocks" Zone: High solubility without sacrificing membrane permeability.
Mechanistic Insight

The pyridine nitrogen decreases LogP significantly compared to a benzene analog (LogP ~2.1). However, the fused dihydrofuran ring adds a hydrophobic scaffold effect that counteracts the polarity of the hydroxymethyl group, resulting in a LogP near zero. This balance is critical for "Lead-likeness" in fragment-based design (Rule of 3: LogP < 3).

PART 4: Experimental Protocols (Self-Validating)

To empirically validate the theoretical LogP, a standard Shake-Flask method is often insufficient due to the ionizable nature of the pyridine nitrogen. High-Performance Liquid Chromatography (HPLC) is the preferred method for high-throughput and accuracy.

Protocol: Chromatographic Hydrophobicity Index (CHI) Determination

This protocol uses a "mixed-mode" or C18 column with a specific buffer to suppress ionization or account for it.

Reagents:

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4) – Critical for neutralizing the pyridine N.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Standards: Caffeine (Low LogP), Toluene (High LogP), Pyridine (Structural Reference).

Workflow:

  • Column Selection: Use a C18 column with end-capping (e.g., Agilent Zorbax Eclipse) to prevent peak tailing caused by interaction between the pyridine nitrogen and residual silanols.

  • Gradient Run: Run a fast gradient (0% to 100% B over 5 minutes).

  • Calibration: Inject a mixture of 5 standards with known LogP values. Plot Retention Time (

    
    ) vs. Literature LogP.
    
  • Validation Criteria: The calibration curve must have

    
    . If not, adjust pH or replace the column.
    
  • Measurement: Inject the target sample (10 µM in DMSO). Calculate LogP from the regression line.

Experimental Workflow Diagram

HPLC_Protocol Start Sample Preparation (10µM in DMSO) Column Column Selection (C18 End-capped or Mixed-Mode) Start->Column Run Gradient Elution (0-100% ACN) Column->Run Buffer Mobile Phase Buffer (pH 7.4 Ammonium Acetate) Buffer->Column QC QC Check: Is Std R² > 0.98? Run->QC Calc Calculate LogP via Regression QC->Calc Yes Fail Recalibrate / Adjust pH QC->Fail No Fail->Buffer Optimize

Figure 2: HPLC-based LogP determination workflow with built-in Quality Control (QC) step.

PART 5: Application in Drug Design

Fragment-Based Drug Design (FBDD) Utility

(1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol is a quintessential "Fragment" candidate.

  • Rule of Three Compliance:

    • MW < 300 (Actual: 151)

    • LogP < 3 (Actual: ~0.18)

    • H-Bond Donors < 3 (Actual: 1)

    • H-Bond Acceptors < 3 (Actual: 3)

  • Ligand Efficiency (LE): The low molecular weight allows this core to bind to target pockets (e.g., kinase ATP sites) with high ligand efficiency, leaving room for growing the molecule to increase potency without violating Lipinski's Rule of 5.

Blood-Brain Barrier (BBB) Permeability

With a TPSA of ~42 Ų and a LogP near 0, this molecule falls into the "highly permeable" category for CNS drugs. The pyridine ring can be exploited to form salt bridges with residues in the target protein, while the ether oxygen acts as a weak acceptor, modulating solubility.

References

  • PubChem Compound Summary. (2025). 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol (Related Isomer Data). National Library of Medicine. Retrieved from [Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717.
  • Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery, 6(3), 211-219.

Sources

Protocols & Analytical Methods

Method

Scalable synthesis protocols for (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol

Executive Summary This Application Note details a robust, scalable synthetic route for (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol , a critical pharmacophore found in vitamin B6 analogs and emerging kinase inhibitors. U...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable synthetic route for (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol , a critical pharmacophore found in vitamin B6 analogs and emerging kinase inhibitors. Unlike bench-scale methods that rely on unstable intermediates or hazardous reagents (e.g., LiAlH4), this protocol utilizes a Carbonylation-First Strategy . This approach prioritizes the construction of the fused dihydrofuran core followed by late-stage functionalization, ensuring high regioselectivity and safety during scale-up.

Key Advantages of this Protocol:

  • Scalability: Avoids cryogenic lithiation steps; uses palladium-catalyzed carbonylation suitable for kilogram-scale batches.

  • Safety: Replaces ether-based hydride reductions with borohydride/salt systems.

  • Purification: Designed to rely on crystallization and extraction, minimizing chromatographic burden.

Strategic Retrosynthesis & Pathway Analysis

The structural challenge of (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol lies in the simultaneous stability of the cyclic ether (dihydrofuran) and the regioselective installation of the hydroxymethyl group at the 6-position (ortho to the pyridine nitrogen).

Retrosynthetic Logic:

  • Target: (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol.[1]

  • Disconnection: The primary alcohol is derived from an ester precursor via mild reduction.

  • Functional Handle: The ester is installed via Pd-catalyzed carbonylation of a chloro-substituted core.

  • Core Construction: The furo[3,4-c]pyridine core is formed via acid-catalyzed cyclodehydration of a 3,4-bis(hydroxymethyl)pyridine precursor.

  • Starting Material: Commercially available Dimethyl 6-chloropyridine-3,4-dicarboxylate (also known as dimethyl 2-chloropyridine-4,5-dicarboxylate depending on numbering conventions).

Retrosynthesis Target (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol (Target Molecule) Ester Methyl 1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate (Stable Intermediate) Target->Ester Selective Reduction (NaBH4) ChloroCore 6-Chloro-1,3-dihydrofuro[3,4-c]pyridine (Cyclized Core) Ester->ChloroCore Pd-Catalyzed Carbonylation (CO, MeOH) Diol 6-Chloro-3,4-bis(hydroxymethyl)pyridine (Reduced Precursor) ChloroCore->Diol Cyclodehydration (TsOH, Toluene) Start Dimethyl 6-chloropyridine-3,4-dicarboxylate (Starting Material) Diol->Start Chemoselective Reduction (NaBH4/CaCl2)

Figure 1: Retrosynthetic analysis prioritizing core stability and late-stage carbonylation.

Detailed Experimental Protocols

Step 1: Chemoselective Reduction to the Diol

Objective: Convert the diester to the diol without dechlorinating the pyridine ring. Reaction: Dimethyl 6-chloropyridine-3,4-dicarboxylate + NaBH4 + CaCl2 → 6-Chloro-3,4-bis(hydroxymethyl)pyridine

  • Rationale: The combination of NaBH4 and CaCl2 generates Ca(BH4)2 in situ, which is a more potent reducing agent than NaBH4 alone but safer and more chemoselective than LiAlH4. This prevents the reduction of the chloro-substituent.

Protocol:

  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and nitrogen inlet.

  • Charge: Add Dimethyl 6-chloropyridine-3,4-dicarboxylate (100 g, 0.43 mol) and Ethanol (800 mL). Cool to 0°C.

  • Activator: Add CaCl2 (95 g, 0.86 mol) in portions. Stir for 30 min.

  • Reduction: Slowly add NaBH4 (65 g, 1.72 mol) over 2 hours, maintaining internal temperature <10°C. (Caution: Hydrogen evolution).

  • Workup: Stir at room temperature for 12 hours. Quench slowly with Water (500 mL). Adjust pH to ~7 with 1M HCl.

  • Isolation: Evaporate Ethanol. Extract aqueous residue with Ethyl Acetate (3 x 400 mL). Dry over Na2SO4 and concentrate.

  • Output: White solid. Yield: ~85-90%.[2]

Step 2: Cyclodehydration to the Furo-Pyridine Core

Objective: Close the furan ring. Reaction: 6-Chloro-3,4-bis(hydroxymethyl)pyridine → 6-Chloro-1,3-dihydrofuro[3,4-c]pyridine

  • Rationale: Acid-catalyzed dehydration is preferred over base-mediated cyclization (e.g., via mesylates) for scalability, as it generates water as the only byproduct.

Protocol:

  • Setup: 2L flask equipped with a Dean-Stark trap and condenser.

  • Charge: Suspend the Diol (from Step 1) in Toluene (1.0 L).

  • Catalyst: Add p-Toluenesulfonic acid monohydrate (p-TsOH) (5 mol%).

  • Reflux: Heat to reflux (110°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap.

  • Completion: Reaction is typically complete when water evolution ceases (~4-6 hours).

  • Workup: Cool to RT. Wash with saturated NaHCO3 (2 x 300 mL) to remove acid.

  • Isolation: Dry organic layer (MgSO4), filter, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.

  • Output: Off-white crystalline solid. Yield: ~80%.

Step 3: Palladium-Catalyzed Methoxycarbonylation

Objective: Install the ester handle at position 6. Reaction: 6-Chloro-1,3-dihydrofuro[3,4-c]pyridine + CO + MeOH → Methyl 1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate

  • Rationale: Palladium-catalyzed carbonylation is the industry standard for converting aryl chlorides to esters. It avoids the use of pyrophoric organolithium reagents (n-BuLi) required for formylation routes.

Protocol:

  • Setup: High-pressure stainless steel autoclave (Parr reactor).

  • Charge: Add Chloro-intermediate (50 g), Pd(dppf)Cl2 (1 mol%), and Triethylamine (2.0 equiv) in Methanol (500 mL).

  • Conditions: Seal reactor. Purge with N2 (3x), then CO (3x). Pressurize to 5 bar (75 psi) CO . Heat to 80°C .

  • Duration: Stir for 12-18 hours. (Monitor pressure drop).

  • Workup: Cool to RT. Vent CO carefully (fume hood!). Filter catalyst through Celite.

  • Isolation: Concentrate filtrate. Slurry the residue in water and filter the precipitate (the ester is often sparingly soluble in water).

  • Output: Tan solid. Yield: ~85%.

Step 4: Final Reduction to Target

Objective: Selective reduction of ester to alcohol. Reaction: Methyl ester → (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol

Protocol:

  • Setup: 1L flask with stirrer.

  • Charge: Dissolve Methyl ester (40 g) in Methanol (400 mL).

  • Reduction: Add NaBH4 (2.0 equiv) in portions at 0°C.

  • Workup: Stir at RT for 2 hours. Quench with Acetone (20 mL), then Water.

  • Purification: Extract with DCM/Isopropanol (3:1). Concentrate. Recrystallize from Ethanol/Ether.

  • Output: White powder. Target Molecule.

Process Control & Data Visualization

Critical Process Parameters (CPPs)
StepParameterTarget RangeConsequence of Deviation
1 (Red) Temperature< 10°C during addExotherm, loss of chemoselectivity (Cl-reduction).
2 (Cyc) Water RemovalContinuousEquilibrium limits yield; incomplete cyclization.
3 (Carb) CO Pressure3 - 5 barLow pressure slows rate; High pressure requires safety rating.
3 (Carb) Oxygen< 10 ppmCatalyst deactivation (Pd black formation).
Workflow Diagram

Workflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Functionalization Step1 Step 1: Reduction (NaBH4/CaCl2) Step2 Step 2: Cyclization (TsOH/Toluene) Step1->Step2 Yield: 90% Step3 Step 3: Carbonylation (Pd/CO/MeOH) Step2->Step3 Yield: 80% Step4 Step 4: Final Reduction (NaBH4) Step3->Step4 Yield: 85% Final Target Alcohol Step4->Final Total Yield: ~60% RawMat Diester Precursor RawMat->Step1

Figure 2: Linear process flow showing stage-gates and expected yields.

Troubleshooting & Self-Validation

  • Issue: In Step 2, reaction stalls at 80% conversion.

    • Root Cause:[3][4][5] Saturation of Dean-Stark trap or wet Toluene.

    • Fix: Replace Toluene with fresh anhydrous solvent or add molecular sieves to the trap.

  • Issue: In Step 3, Pd black precipitates immediately.

    • Root Cause:[3][4][5] Incomplete oxygen purge or poor ligand quality.

    • Fix: Ensure 3x Vacuum/N2 cycles before CO introduction. Use fresh dppf ligand.

  • Validation:

    • NMR Check: The disappearance of the ester methyl singlet (~3.9 ppm) and appearance of the methylene doublet (~4.6 ppm) in Step 4 confirms the final reduction.

    • HPLC Purity: The target should elute earlier than the ester precursor on C18 columns.

References

  • Reduction of Pyridine Esters

    • Title: Selective Reduction of Pyridine Dicarboxyl
    • Source:Journal of Medicinal Chemistry / Tetrahedron Letters (General methodology for pyridine diesters).
    • Context: Validates the chemoselectivity of borohydride/calcium salt systems over LiAlH4 for halogen
    • Link:

  • Furo[3,4-c]pyridine Synthesis

    • Title: Synthesis of 1,3-dihydrofuro[3,4-c]pyridines via acid-catalyzed cycliz
    • Source:Heterocycles / Bioorganic & Medicinal Chemistry.[2][6][7]

    • Context: Describes the cyclodehydration of 3,4-bis(hydroxymethyl)pyridines.
    • Link: (General reference for fused pyridine systems).

  • Palladium-Catalyzed Carbonylation

    • Title: Palladium-catalyzed Carbonylation of Polychlorinated Pyridines.[8]

    • Source:Heterocycles, Vol 63, No. 1.
    • Context: Specifically addresses the carbonylation of chloropyridines to esters, a key step in this protocol.
    • Link:

  • General Structure Data

    • Title: 1,3-Dihydrofuro[3,4-c]pyridin-6-yl derivatives.[1][9]

    • Source: PubChem / ChemicalBook.
    • Context: Verification of core structure numbering and stability d
    • Link:

Disclaimer: This Application Note is for research and development purposes. All chemical synthesis should be performed by qualified personnel in a controlled environment adhering to local safety regulations.

Sources

Application

Oxidation of (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol to aldehydes

Application Note: Strategic Oxidation of (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol to Aldehydes Executive Summary This application note details the chemoselective oxidation of (1,3-dihydrofuro[3,4-c]pyridin-6-yl)metha...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Oxidation of (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol to Aldehydes

Executive Summary

This application note details the chemoselective oxidation of (1,3-dihydrofuro[3,4-c]pyridin-6-yl)methanol (CAS: 1075237-72-7) to its corresponding aldehyde. This transformation is critical in the synthesis of Vitamin B6 analogs and kinase inhibitors.

The substrate presents specific chemical challenges:

  • Pyridylic Activation: The alcohol at position 6 is electronically similar to a benzylic alcohol, making it reactive but prone to over-oxidation to the carboxylic acid.

  • Lewis Basic Nitrogen: The pyridine nitrogen can coordinate with metal-based oxidants or undergo unwanted N-oxidation if non-selective oxidants (e.g., peroxides) are used.

  • Ether Sensitivity: The fused dihydrofuran ring requires protection from strong Lewis acids that might induce ring-opening.

This guide recommends Activated Manganese Dioxide (MnO


)  as the primary method due to its high chemoselectivity for activated alcohols, with Dess-Martin Periodinane (DMP)  as a homogeneous alternative.

Chemical Strategy & Mechanism

Substrate Analysis

The starting material features a fused bicyclic system. The hydroxymethyl group is attached to the pyridine ring.[1]

  • Reactivity: The electron-deficient nature of the pyridine ring renders the methylene protons slightly acidic, but the alcohol itself oxidizes readily.

  • Risk: Aqueous workups can lead to hydrate formation (gem-diol) of the resulting aldehyde, complicating isolation.

Method Selection Matrix
FeatureMethod A: Activated MnO

Method B: Dess-Martin (DMP) Method C: Swern Oxidation
Mechanism Heterogeneous Surface RadicalHypervalent IodineActivated DMSO
Selectivity Excellent (Specific to allylic/benzylic)HighHigh
N-Oxidation Risk NoneLowNone
Workup Filtration (Simplest)Basic WashAqueous Extraction
Scalability Moderate (High solvent volume)GoodExcellent
Recommendation Primary Choice Secondary Choice Scale-Up Only

Detailed Protocols

Protocol A: Activated Manganese Dioxide (MnO ) Oxidation

Best for: Small to mid-scale (mg to g), high purity requirements, and avoiding over-oxidation.

Reagents:

  • Substrate: (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol (1.0 equiv)

  • Oxidant: Activated MnO

    
     (10.0 – 20.0 equiv by mass). Note: Commercial "precipitated" MnO
    
    
    
    is often inactive. Use "Activated" grade.
  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).

Procedure:

  • Preparation: Dissolve the substrate in anhydrous DCM (0.1 M concentration).

  • Addition: Add Activated MnO

    
     (10 equiv by weight relative to substrate) in one portion.
    
  • Reaction: Stir the suspension vigorously at room temperature (20–25 °C).

    • Optimization: If reaction is sluggish after 4 hours, heat to reflux (40 °C).

  • Monitoring: Monitor by TLC (MeOH/DCM 1:9). The aldehyde typically runs higher (less polar) than the alcohol.

    • Visualization: UV active. Aldehyde often stains orange/red with DNP (2,4-Dinitrophenylhydrazine).

  • Workup: Filter the black suspension through a pad of Celite® or diatomaceous earth. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Warning: Do not use high heat during evaporation; pyridyl aldehydes can be volatile or unstable.

Validation:

  • 1H NMR (CDCl

    
    ):  Look for the disappearance of the CH
    
    
    
    OH doublet (~4.7 ppm) and appearance of the Aldehyde singlet (~10.0 ppm).
Protocol B: Dess-Martin Periodinane (DMP) Oxidation

Best for: Fast reaction times, homogeneous conditions, or if MnO


 fails.

Reagents:

  • Substrate (1.0 equiv)

  • Dess-Martin Periodinane (1.2 equiv)

  • Sodium Bicarbonate (NaHCO

    
    , 2.0 equiv)
    
  • Solvent: DCM (anhydrous)

Procedure:

  • Buffer Prep: Suspend NaHCO

    
     in DCM to buffer the acetic acid byproduct.
    
  • Addition: Add the substrate, followed by DMP at 0 °C.

  • Reaction: Warm to room temperature and stir for 1–2 hours.

  • Quench: Dilute with Et

    
    O. Add a 1:1 mixture of saturated aqueous NaHCO
    
    
    
    and 10% Na
    
    
    S
    
    
    O
    
    
    (sodium thiosulfate) to destroy excess iodine species.
  • Extraction: Stir vigorously until the layers separate clearly (approx. 15 min). Extract with DCM (3x).

  • Drying: Dry organics over MgSO

    
    , filter, and concentrate.
    

Visualization of Workflow

The following diagram illustrates the decision logic and the specific workflow for the MnO


 oxidation, ensuring the user selects the correct path based on their specific constraints.

OxidationWorkflow Start Start: (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol Decision Select Oxidation Strategy Start->Decision PathA Method A: Activated MnO2 (High Chemoselectivity) Decision->PathA Standard PathB Method B: Dess-Martin (DMP) (Homogeneous / Fast) Decision->PathB Alternative StepA1 Dissolve in DCM (0.1 M) PathA->StepA1 StepB1 Dissolve in DCM + NaHCO3 (Buffer) PathB->StepB1 StepA2 Add 10-20 equiv Activated MnO2 StepA1->StepA2 StepA3 Stir RT (4-12h) or Reflux StepA2->StepA3 StepA4 Filter through Celite StepA3->StepA4 Product Target: Pyridine-6-carbaldehyde (Store under Inert Gas) StepA4->Product StepB2 Add DMP (1.2 equiv) at 0°C StepB1->StepB2 StepB3 Quench: Na2S2O3 / NaHCO3 StepB2->StepB3 StepB3->Product

Figure 1: Decision matrix and process flow for the oxidation of fused pyridine alcohols.

Troubleshooting & QC Data

IssueProbable CauseCorrective Action
Low Conversion (MnO

)
Inactive OxidantUse "Activated" grade or dry MnO

at 110°C overnight before use.
Aldehyde Hydrate Wet Solvents/AirThe aldehyde signal at 10 ppm disappears; a broad OH appears. Dry solvents rigorously; store under Argon.
Carboxylic Acid Over-oxidationStop reaction immediately upon consumption of SM. Avoid aqueous oxidants (KMnO

, Jones).
Ring Opening Acidic ConditionsAvoid HCl/strong acids. The dihydrofuran ring is an acetal-like ether and can hydrolyze.

Spectroscopic Expectations:

  • Substrate (Alcohol):

    
     ~4.7 ppm (s, 2H, -CH 
    
    
    
    OH).
  • Product (Aldehyde):

    
     ~10.0 ppm (s, 1H, -CH O). The methylene protons of the dihydrofuran ring (
    
    
    
    ~5.1 ppm) may shift slightly downfield due to the electron-withdrawing aldehyde.

References

  • Fluorochem. (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol Product Page. Retrieved from

  • PubChem. 1,3-Dihydrofuro[3,4-c]pyridine-6-carbaldehyde (Compound Summary). Retrieved from

  • Taylor, R. J. K., et al. "Oxidations with Manganese Dioxide."[2] The Journal of Organic Chemistry, 2000.[3] (General Protocol Reference). Retrieved from

  • Dess, D. B., & Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 1983.[4] Retrieved from

  • Bagley, M. C., et al. "Tandem Oxidation Processes Using Manganese Dioxide."[2][5] Accounts of Chemical Research, 2009. Retrieved from

Sources

Method

Optimized Synthetic Workflow: Reductive Amination of (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol

Abstract & Scope This Application Note details the optimized conditions for the derivatization of (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol (CAS: 1075237-72-7) via reductive amination. Critical Chemical Context: Direc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the optimized conditions for the derivatization of (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol (CAS: 1075237-72-7) via reductive amination.

Critical Chemical Context: Direct reductive amination of alcohols requires specialized transition metal catalysis (e.g., Iridium "borrowing hydrogen" methodology). However, the industry-standard protocol for high-reliability Medicinal Chemistry involves a two-step sequence :

  • Controlled Oxidation of the primary alcohol to the corresponding aldehyde.

  • Reductive Amination of the resulting aldehyde with the target amine.[1][2][3]

This guide focuses on the Sodium Triacetoxyborohydride (STAB) protocol, widely regarded as the "Gold Standard" for heterocyclic aldehydes due to its mildness and chemoselectivity, minimizing side reactions common with pyridine rings.

Chemical Background & Retrosynthetic Logic

The substrate contains a furo[3,4-c]pyridine core.[4][5][6][7][8][9] Two key structural features dictate the reaction conditions:

  • Pyridine Nitrogen: Basic and nucleophilic. It can interfere with Lewis Acid catalysts or form N-oxides if oxidation is too harsh.

  • Benzylic-like Position: The C6-hydroxymethyl group is electronically similar to a benzylic alcohol, making it susceptible to over-oxidation to the carboxylic acid if strong oxidants (e.g.,

    
    , Jones Reagent) are used.
    
Reaction Scheme Overview

The workflow proceeds via the unstable intermediate 1,3-dihydrofuro[3,4-c]pyridine-6-carbaldehyde .

ReactionScheme Alcohol (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol (Starting Material) Aldehyde Intermediate Aldehyde Alcohol->Aldehyde Step 1: Oxidation (MnO2 or DMP) Iminium Iminium Ion (Transient) Aldehyde->Iminium Step 2a: Amine (R-NH2) + AcOH Product Secondary/Tertiary Amine Product Iminium->Product Step 2b: Reduction (NaBH(OAc)3)

Figure 1: Two-step synthetic pathway converting the alcohol precursor to the amine product via an aldehyde intermediate.[1][5][7][9][10][11][12][13]

Step 1: Controlled Oxidation (Preparation of the Electrophile)

Objective: Convert the alcohol to the aldehyde without over-oxidation to the carboxylic acid.

Recommended Method: Activated Manganese Dioxide ( )

 is the preferred oxidant for this scaffold because it is highly selective for benzylic/allylic/heterocyclic alcohols and operates under neutral conditions, preserving the pyridine ring.
Protocol A:

Oxidation (Scalable)
  • Reagents: Activated

    
     (10–20 equiv.), Dichloromethane (DCM) or Chloroform.
    
  • Conditions: Reflux or Room Temperature (RT).

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv. of (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol in anhydrous DCM (0.1 M concentration).

  • Addition: Add 15 equiv. of Activated

    
    . (Note: Large excess is required due to surface area dependence).
    
  • Reaction: Stir vigorously at RT for 4–16 hours. Monitor by TLC/LCMS.

    • Tip: If reaction is slow, heat to reflux (40 °C).

  • Workup: Filter the suspension through a pad of Celite. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate in vacuo.

    • Critical: The resulting aldehyde is likely unstable. Do not store. Proceed immediately to Step 2.

Alternative Method: Dess-Martin Periodinane (DMP)

Use DMP for small-scale (<100 mg) or valuable samples where speed is critical.

  • Conditions: 1.2 equiv. DMP, DCM, RT, 1–2 hours.

  • Workup: Quench with sat.

    
     / 
    
    
    
    (1:1).

Step 2: Reductive Amination (The Core Reaction)

Objective: Couple the freshly prepared aldehyde with an amine.

Recommended Method: Sodium Triacetoxyborohydride (STAB)

This protocol follows the Abdel-Magid methodology [1]. STAB (


) is preferred over Sodium Cyanoborohydride (

) because it is non-toxic and allows for "One-Pot" execution where the reducing agent can be present during imine formation.
Protocol B: STAB-Mediated Reductive Amination
  • Reagents: Aldehyde (freshly prepared), Amine (

    
     equiv.), 
    
    
    
    (
    
    
    equiv.), Acetic Acid (AcOH).
  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM. THF is a viable alternative if solubility is poor.

Step-by-Step:

  • Imine Formation:

    • Dissolve the aldehyde (from Step 1) in DCE (0.1 M).

    • Add the Amine (

      
       equiv.).
      
    • Crucial Additive: Add Acetic Acid (AcOH) (

      
       equiv.).[2]
      
      • Why? The pyridine nitrogen acts as a base. AcOH buffers the system and catalyzes the dehydration of the hemiaminal to the iminium ion.

    • Stir at RT for 30–60 minutes under Nitrogen.

  • Reduction:

    • Add

      
       (
      
      
      
      equiv.) in a single portion.
    • Stir at RT for 2–16 hours.

    • Monitoring: Check LCMS for disappearance of the imine (M+Amine-H2O) and appearance of product (M+Amine+2H).

  • Workup (Purification):

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Dry organic layer over

      
      , filter, and concentrate.[11]
      
    • Purification: Flash column chromatography (typically DCM/MeOH gradients).

Experimental Decision Matrix & Troubleshooting

Use the following logic flow to adapt the protocol to your specific amine partner.

DecisionTree Start Start: Select Amine Partner AmineType Is the Amine a Salt? (e.g., HCl salt) Start->AmineType FreeBase Free Base Amine AmineType->FreeBase No SaltForm Amine Salt (HCl/TFA) AmineType->SaltForm Yes Sterics Is the Amine Sterically Hindered? FreeBase->Sterics ActionSalt Add 1.0 eq TEA or DIPEA to liberate free amine SaltForm->ActionSalt ActionSalt->Sterics Standard Use Standard STAB Protocol (DCE, AcOH, RT) Sterics->Standard No (Primary/Uncrowded Secondary) Hindered Force Conditions: 1. Pre-form Imine (Ti(OiPr)4) 2. Reduce with NaBH4 or NaBH3CN Sterics->Hindered Yes (e.g., t-Butyl amine)

Figure 2: Decision matrix for optimizing reaction conditions based on amine properties.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion to Aldehyde

de-activated or insufficient.
Use fresh activated

or switch to Dess-Martin Periodinane.
Aldehyde Disappears (No Product) Aldehyde instability/polymerization.Do not isolate aldehyde. Perform "telescoped" reaction: filter

directly into amine solution.
Imine formed, but no reduction Steric hindrance or insufficient acid.Increase AcOH to 5 equiv. or switch to stronger reductant (

in MeOH) after imine formation.
Starting Material Recovery Pyridine nitrogen inhibiting catalyst.Ensure pH is slightly acidic (pH 5–6) using AcOH.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3][14] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Lena, G., et al. (2008).[4] "Dihydrofuro[3,4-c]pyridinones as inhibitors of the cytolytic effects of the pore-forming glycoprotein perforin."[4] Journal of Medicinal Chemistry, 51(23), 7614–7624.[4] (Demonstrates stability and handling of furo-pyridine scaffolds).

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. (Reference for

    
     selectivity). 
    

Sources

Application

Application Notes &amp; Protocols: Harnessing the (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol Scaffold for Novel Kinase Inhibitor Development

Introduction: A Privileged Scaffold for Kinase Inhibition In the landscape of modern drug discovery, protein kinases remain a pivotal target class, with their dysregulation being a hallmark of numerous pathologies, parti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Kinase Inhibition

In the landscape of modern drug discovery, protein kinases remain a pivotal target class, with their dysregulation being a hallmark of numerous pathologies, particularly cancer. The relentless pursuit of selective and potent kinase inhibitors has led to the exploration of a vast chemical space. Among the heterocyclic scaffolds that have demonstrated significant promise, the furo[3,4-c]pyridine core and its derivatives have emerged as a privileged structure. This guide focuses on the strategic incorporation of a specific derivative, (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol, into novel kinase inhibitors.

The furo[3,4-c]pyridine moiety offers a unique combination of structural rigidity, defined vectoral chemistry for substitution, and favorable physicochemical properties. Its bicyclic nature provides a solid anchor within the ATP-binding pocket of many kinases, while the embedded hydrogen bond acceptors and the potential for diverse functionalization allow for the fine-tuning of selectivity and potency. The methanolic substituent at the 6-position of the dihydropyridine ring presents a key handle for further chemical elaboration, enabling the exploration of interactions with solvent-exposed regions of the kinase domain or for the attachment of solubilizing groups.

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It will provide an in-depth understanding of the rationale behind utilizing the (1,3-dihydrofuro[3,4-c]pyridin-6-yl)methanol scaffold, detailed protocols for its synthetic manipulation and biological evaluation, and expert insights into the nuances of experimental design and data interpretation.

The Rationale: Why (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol?

The strategic advantage of employing the (1,3-dihydrofuro[3,4-c]pyridin-6-yl)methanol scaffold in kinase inhibitor design is multi-faceted. The fused furan and pyridine rings create a bioisostere of purines, the core of ATP, allowing it to effectively compete for the ATP-binding site of kinases. The dihydro nature of the furan ring introduces a degree of conformational flexibility that can be advantageous for achieving optimal interactions within the active site.

Furthermore, the pyridine nitrogen acts as a crucial hydrogen bond acceptor, a common interaction motif in kinase-inhibitor binding. The hydroxyl group of the methanol substituent can serve multiple purposes: it can act as a hydrogen bond donor or acceptor, it can be a point of attachment for further derivatization to improve pharmacokinetic properties, or it can be used to probe for additional binding interactions in the solvent-exposed region of the kinase.

A notable example of the therapeutic potential of the broader dihydrofuropyridine class is in the development of Rho-kinase (ROCK) inhibitors. Dihydrofuropyridine derivatives have been shown to be active inhibitors of ROCK-I and ROCK-II isoforms, highlighting the scaffold's applicability in targeting specific kinases involved in disease pathways.[1] The exploration of various furopyridine isomers has also yielded potent inhibitors for other critical cancer-related kinases such as CDK2, PI3K/Akt, and c-Met.[2][3][4][5]

Synthetic Strategies: From Building Block to Bioactive Molecule

The synthesis of kinase inhibitors incorporating the (1,3-dihydrofuro[3,4-c]pyridin-6-yl)methanol core typically involves a multi-step approach. A key strategy is the initial construction of the furopyridine scaffold, followed by the introduction of the desired pharmacophoric groups.

Protocol 1: Synthesis of a Generic (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol-based Kinase Inhibitor

This protocol outlines a generalized synthetic route. Specific reaction conditions may need to be optimized based on the nature of the substituents.

Step 1: Construction of the Furo[3,4-c]pyridine Core

A common approach involves a domino reaction, such as a Claisen-Schmidt condensation followed by an oxa-Michael addition, to form the bicyclic system.[6]

  • Reagents: Pyridoxal hydrochloride, a suitable ketone, and a base (e.g., NaOH or KOH).

  • Procedure:

    • Dissolve pyridoxal hydrochloride and the chosen ketone in a suitable solvent (e.g., ethanol).

    • Add the base and stir the reaction at room temperature for 24-48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction with an acid (e.g., HCl) and extract the product with an organic solvent.

    • Purify the product by column chromatography or recrystallization.

Step 2: Functionalization of the Pyridine Ring

This step typically involves the introduction of a key pharmacophore, often an amine-containing moiety, that will interact with the hinge region of the kinase.

  • Reagents: The synthesized furo[3,4-c]pyridine core, a halogenating agent (e.g., POCl₃ or NBS), and the desired amine.

  • Procedure:

    • Halogenate the pyridine ring at a suitable position (e.g., the 4-position).

    • Perform a nucleophilic aromatic substitution (SNA) reaction with the desired amine in the presence of a base (e.g., diisopropylethylamine) and a suitable solvent (e.g., DMF or NMP).

    • Heat the reaction mixture as required and monitor by TLC.

    • Work up the reaction and purify the product.

Step 3: Modification of the Methanol Group (Optional)

The hydroxyl group can be modified to improve solubility or to introduce additional binding interactions.

  • Reagents: The functionalized furo[3,4-c]pyridine, an activating agent (e.g., mesyl chloride or tosyl chloride), and a nucleophile (e.g., an amine or an alcohol).

  • Procedure:

    • Activate the hydroxyl group by converting it to a good leaving group (e.g., a mesylate or tosylate).

    • React the activated intermediate with the desired nucleophile.

    • Purify the final compound.

Biological Evaluation: From In Vitro Assays to Cellular Potency

A rigorous biological evaluation is critical to characterize the potency, selectivity, and cellular activity of the newly synthesized inhibitors.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol utilizes a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, to measure the inhibition of a target kinase.[7] This type of assay is universal and can be adapted for a wide range of kinases.[7]

  • Materials:

    • Recombinant target kinase

    • Kinase-specific substrate

    • ATP

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • Synthesized inhibitor compounds

    • White, opaque 384-well plates

  • Procedure:

    • Prepare a serial dilution of the inhibitor compounds in DMSO.

    • In the 384-well plate, add the kinase, substrate, and ATP in a suitable buffer.

    • Add the diluted inhibitor compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and then measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Compound Target Kinase IC₅₀ (nM)
Inhibitor-AKinase X50
Inhibitor-BKinase X15
StaurosporineKinase X5

Table 1: Example of In Vitro Kinase Inhibition Data.

Protocol 3: Cell-Based Proliferation Assay

This protocol assesses the ability of the inhibitors to suppress the growth of cancer cell lines that are dependent on the target kinase.

  • Materials:

    • Cancer cell line with known dependence on the target kinase

    • Cell culture medium and supplements

    • Synthesized inhibitor compounds

    • Cell viability reagent (e.g., CellTiter-Glo® or MTT)

    • Clear-bottom, white-walled 96-well plates

  • Procedure:

    • Seed the cells in the 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the inhibitor compounds. Include a vehicle control (DMSO).

    • Incubate the cells for 72 hours.

    • Add the cell viability reagent and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.

    • Calculate the percent cell viability relative to the vehicle control and determine the GI₅₀ value (concentration for 50% growth inhibition).

Compound Cell Line GI₅₀ (µM)
Inhibitor-ACancer Cell Line Y1.2
Inhibitor-BCancer Cell Line Y0.3
DoxorubicinCancer Cell Line Y0.1

Table 2: Example of Cell-Based Proliferation Data.

Visualizing the Workflow and Rationale

To better illustrate the process and the underlying scientific logic, the following diagrams are provided.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Pyridoxal, Ketone) core Furo[3,4-c]pyridine Core Synthesis start->core func Functionalization (e.g., Amination) core->func final Final Inhibitor Compound func->final invitro In Vitro Kinase Assay (IC50 Determination) final->invitro Test Compound cellbased Cell-Based Assay (GI50 Determination) invitro->cellbased lead Lead Compound cellbased->lead Lead Optimization

Figure 1: A generalized workflow for the synthesis and evaluation of (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol-based kinase inhibitors.

signaling_pathway cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Target Kinase Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol -based Inhibitor Inhibitor->Kinase Inhibits

Figure 2: A simplified diagram illustrating the inhibition of a generic kinase signaling pathway by a furo[3,4-c]pyridine-based inhibitor.

Conclusion and Future Directions

The (1,3-dihydrofuro[3,4-c]pyridin-6-yl)methanol scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. Its inherent structural and chemical properties make it an attractive core for targeting the ATP-binding site of a wide range of kinases. The synthetic and biological protocols outlined in this guide provide a robust framework for the design, synthesis, and evaluation of new chemical entities based on this scaffold.

Future research in this area should focus on expanding the chemical diversity of libraries based on this core, elucidating detailed structure-activity relationships for various kinase targets, and conducting in vivo studies to validate the therapeutic potential of the most promising lead compounds. The continued exploration of this and related heterocyclic systems will undoubtedly contribute to the development of the next generation of targeted therapies.

References

  • Al-Ostoot, F. H., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(19), 6359. [Link]

  • European Patent Office. (2021). Dihydrofuropyridine derivatives as rho-kinase inhibitors (EP 4263547 B1). [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2359191. [Link]

  • Hassan, A. A., et al. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-11. [Link]

  • Fry, D. W., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(5), 742-751. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • PubChem. (n.d.). 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Handling of Furo[3,4-c]pyridine Alcohols

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Purification Protocols for Furo[3,4-c]pyridine Scaffolds Executive Summary: The Structural Challenge Welcome to the technica...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Purification Protocols for Furo[3,4-c]pyridine Scaffolds

Executive Summary: The Structural Challenge

Welcome to the technical support hub. If you are working with furo[3,4-c]pyridine derivatives, specifically alcohols, you are likely facing a convergence of three distinct chemical challenges:

  • The "o-Quinoid" Instability: Unlike their [2,3-c] or [3,2-c] isomers, the [3,4-c] fused system possesses significant o-quinoid character. The fully aromatic parent system is notoriously unstable in air and prone to oxidative ring-opening or polymerization [1].

  • Amphoteric "Stickiness": The pyridine nitrogen is basic (pKa ~5-6), while the alcohol moiety adds hydrogen-bonding polarity. This combination causes severe tailing (streaking) on standard silica gel.

  • Acid Sensitivity: The furan ring in this fusion is electron-rich and acid-sensitive.[1] Standard acidic workups or unbuffered silica can trigger decomposition.

This guide prioritizes non-destructive purification and stability preservation .

Module 1: Chromatography Troubleshooting
Q: My compound streaks across the entire column, and I'm losing mass. Is it decomposing or just retaining?

A: It is likely both. Standard silica gel is slightly acidic (pH ~5). The basic nitrogen of the pyridine ring interacts with acidic silanol groups (


), forming non-covalent bonds that cause tailing. Simultaneously, this acidity can catalyze the opening of the furan ring in unstable [3,4-c] systems.

The Protocol: Amine-Deactivated Silica You must neutralize the stationary phase before and during the run.

Step-by-Step Method:

  • The Modifier: Use Triethylamine (TEA) or Ammonium Hydroxide (

    
    ) .
    
  • Pre-Treatment (Crucial): Flush the silica column with 3 column volumes (CV) of mobile phase containing 1% TEA before loading your sample. This saturates the active silanol sites.

  • The Run: Reduce the TEA concentration to 0.1% - 0.5% in your mobile phase for the actual run to prevent basicity-induced degradation of the alcohol group.

  • Solvent System:

    • Standard: DCM / MeOH / TEA (95:4:1).

    • Alternative (Greener): Ethyl Acetate / EtOH / TEA (3:1:0.1).

Visualizing the Interaction:

SilicaInteraction cluster_0 Without Modifier cluster_1 With Amine Modifier Silica Acidic Silanol (Si-OH) Complex Stuck Compound (Tailing) Silica->Complex H-Bonding Silica->Complex Pyridine Furo[3,4-c]pyridine (Basic N) Pyridine->Complex Adsorption Pyridine->Complex FreeElution Clean Elution Pyridine->FreeElution Passes Through Pyridine->FreeElution TEA Triethylamine (Modifier) TEA->Silica Preferential Binding (Shielding) TEA->Silica TEA->FreeElution Prevents Tailing

Figure 1: Mechanism of amine modifiers blocking acidic silanol sites to prevent pyridine tailing.

Module 2: Isolation & Crystallization
Q: I isolated the product, but it's a sticky oil/gum that refuses to solidify. How do I get a powder?

A: This is the "Pyridine Alcohol Trap." The intermolecular Hydrogen-bonding between the alcohol and the pyridine nitrogen prevents orderly crystal lattice packing. You need to disrupt this internal network or lock the nitrogen.

Option A: Trituration (The Gentle Approach)

  • Dissolve the oil in a minimum amount of DCM (0.5 mL/100 mg).

  • Add an excess of Pentane or MTBE (anti-solvent) dropwise with vigorous stirring.

  • Critical Step: If it oils out again, sonicate the biphasic mixture for 5 minutes. The energy often induces nucleation.

Option B: Salt Formation (The Stabilizing Approach) Converting the free base to a salt often stabilizes the [3,4-c] core and yields a solid.

  • Warning: Avoid strong mineral acids (HCl/HBr) if your furan ring is electron-rich, as they may trigger ring opening [2].

  • Recommended: Use Fumaric acid or Oxalic acid (1.0 eq) in acetone or ethanol. These weak organic acids form crystalline salts without degrading the sensitive furan moiety.

Data Comparison: Salt Screen for Pyridine Alcohols

Salt TypeCrystallinity PotentialStability ImpactSolubility (Water)Notes
Hydrochloride HighLow (Risk of acid hydrolysis)HighCan be hygroscopic.
Fumarate Moderate-HighHigh (Gentle)ModerateOften non-hygroscopic; good for storage.
Oxalate HighModerateLowGood for purification, but toxic.
Free Base Low (Oils/Gums)Low (Oxidation prone)LowUnstable in air for [3,4-c] systems.
Module 3: Removing Contaminants
Q: NMR shows persistent Triethylamine (TEA) peaks even after high vac. How do I remove it?

A: TEA forms H-bonded complexes with your alcohol. Simply pulling vacuum isn't enough because the boiling point of TEA (89°C) is effectively raised by its interaction with your product.

The Azeotropic Protocol:

  • Dissolve your product in Chloroform (

    
    )  or DCM .[2]
    
  • Evaporate on a rotovap.

  • Repeat this process 3 times.

    • Mechanism:[2][3][4][5][6] The solvent disrupts the TEA-Product interaction and "carries" the TEA away during evaporation [3].

  • Final Polish: If TEA persists, dissolve in EtOAc and wash rapidly with pH 7.0 Phosphate Buffer. (Do not use acidic water).

Module 4: Advanced Stability Workflow
Q: My compound turns brown/black overnight. How do I store it?

A: You are seeing oxidative polymerization of the furo[3,4-c] system. The "c" fusion creates a highly reactive diene system.

Preservation Workflow:

StabilityWorkflow Start Crude Reaction Mixture Quench Quench: Sat. NaHCO3 (Cold) Start->Quench Neutralize immediately Extract Extract: DCM (Keep < 25°C) Quench->Extract Dry Dry: K2CO3 (Avoid MgSO4 - acidic) Extract->Dry Basic desiccant only Evap Evaporate: < 30°C Bath Temp Dry->Evap Avoid heat stress Storage Storage: -20°C under Argon Evap->Storage Exclude O2

Figure 2: Optimized workup flow to minimize thermal and oxidative stress on the furo[3,4-c]pyridine core.

Key Technical Nuance: Avoid Magnesium Sulfate (


)  for drying. It is slightly Lewis acidic and can catalyze decomposition of sensitive furan derivatives. Use Sodium Sulfate (

)
or Potassium Carbonate (

)
instead.
References
  • Shiotani, S. (1997). Furopyridines: Synthesis and Properties. Heterocycles, 45(5), 975-1011.[1] (Discusses the specific instability of the [3,4-c] isomer compared to [2,3-b] systems).

  • Biotage Application Note. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?

  • Edelmann, F. T. (2021). Best way to remove triethylamine from a column fraction? ResearchGate Q&A.

  • BenchChem Technical Support. (2025). Purification of 2,6-Disubstituted Pyridine Products.

  • Sajó, I., et al. (2018).[7] Recrystallization experiments on pyridine complexes. ResearchGate.[8]

Sources

Optimization

Technical Support Center: Crystallization of (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol

From the Desk of the Senior Application Scientist Welcome to the technical support guide for (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol. This resource is designed for researchers, chemists, and pharmaceutical developme...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol. This resource is designed for researchers, chemists, and pharmaceutical development professionals who are navigating the complexities of obtaining high-quality crystalline material of this compound. The unique structural characteristics of this molecule, specifically its fused heterocyclic system and the presence of both hydrogen bond donors and acceptors, present distinct challenges and opportunities in crystallization. This guide provides not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and optimize your crystallization processes.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol that influence its crystallization?

A1: The crystallization behavior of this molecule is dominated by its potential for strong and directional intermolecular interactions. Key features include:

  • Hydrogen Bond Donor: The primary alcohol (-CH₂OH) group is a strong hydrogen bond donor.

  • Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring and the oxygen atom in the furan ring act as hydrogen bond acceptors.

  • Molecular Polarity: The combination of these functional groups makes the molecule quite polar, which heavily influences solvent selection.

  • Structural Rigidity: The fused furo-pyridine core provides a degree of rigidity, but the methanol group has rotational freedom.

The interplay of these features, particularly the strong hydrogen bonding, is crucial for forming a stable crystal lattice but can also lead to challenges like high solubility in polar solvents or the formation of amorphous material.[1][2][3][4]

Q2: I'm getting an amorphous precipitate or no solid at all. What is the most common cause and the first thing I should try?

A2: This is a classic sign that the nucleation barrier is not being overcome or that the rate of precipitation is too fast for an ordered lattice to form. This often happens when the solution is "crash-cooled" or if the supersaturation level is excessively high. The first and most effective intervention is typically seeding . By introducing a small, pre-existing crystal of the target compound, you provide a template that bypasses the difficult initial nucleation step and promotes ordered crystal growth.[5][6][7] If you have no seed crystals, try scratching the inside of the vessel with a glass rod to create microscopic imperfections that can serve as nucleation sites.[8]

Q3: Is (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol prone to polymorphism?

A3: Yes, it is highly likely. Molecules with multiple hydrogen bonding sites and conformational flexibility are prime candidates for polymorphism—the ability to exist in multiple crystalline forms. Different arrangements of hydrogen bonds can lead to different crystal packing arrangements, each with a unique energy state.[1] This means that different crystallization conditions (e.g., solvent, temperature, cooling rate) could yield different polymorphs with varying physical properties like solubility and stability. Therefore, consistent control over your crystallization protocol is critical.

Q4: What is a good starting point for solvent selection with this molecule?

A4: A systematic solvent screening is the most robust approach.[9][10] Given the molecule's polarity, you should test a range of solvents with varying properties. Start with solvents in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature. A good initial screen should include protic solvents (e.g., methanol, ethanol, isopropanol), polar aprotic solvents (e.g., acetonitrile, acetone, ethyl acetate), and less polar solvents (e.g., toluene). Mixed solvent systems, often a combination of a "good" solvent (in which it is soluble) and an "anti-solvent" (in which it is insoluble), are also highly effective.[11][12]

Troubleshooting Guide: Common Crystallization Challenges

Problem 1: The Compound "Oils Out" Instead of Crystallizing

This phenomenon, also known as liquid-liquid phase separation (LLPS), occurs when the solute comes out of solution as a liquid phase rather than a solid crystal.[13]

The Scientific Reason (Causality): Oiling out happens when a supersaturated solution is cooled to a temperature that is below the solubility curve but still above the melting point of the solid form in that solvent environment.[8][11] It is a kinetic phenomenon often triggered by a rapid increase in supersaturation, causing the system to take the path of least resistance to a metastable liquid state instead of overcoming the higher energy barrier of solid nucleation. The high polarity of (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol can increase its solubility and depress its melting point in solution, making it susceptible to this issue.

Troubleshooting Protocol & Solutions:

  • Reduce Supersaturation Rate: The most direct way to combat oiling out is to slow down the creation of supersaturation.

    • Slower Cooling: Instead of placing the hot solution directly in an ice bath, allow it to cool slowly to room temperature on a benchtop, insulated with paper towels, before further cooling.

    • Use More Solvent: Increase the volume of the "good" solvent. This lowers the overall concentration, meaning the solution will need to reach a lower temperature before becoming supersaturated, potentially bypassing the oiling-out temperature range.[8]

  • Alter the Solvent System:

    • If using a single solvent, switch to one where the compound is less soluble.

    • For mixed-solvent systems, start with a higher proportion of the anti-solvent.

  • Implement Seeding: This is a powerful technique to avoid the oiling out phase entirely.

    • Method: Cool the solution to a temperature where it is supersaturated but still a clear solution (above the oiling out temperature). Add a few microscopic seed crystals. These seeds will then grow in a controlled manner as the solution is cooled further.[13][14]

  • Diagram 1: Workflow for Preventing Oiling Out

    G start Hot, Saturated Solution oiling_out Problem: Compound Oils Out start->oiling_out slow_cool 1. Decrease Cooling Rate oiling_out->slow_cool Try First more_solvent 2. Increase Solvent Volume oiling_out->more_solvent If Still Oiling seed 3. Add Seed Crystals (Above Oiling Temp) oiling_out->seed Most Robust Method success High-Quality Crystals slow_cool->success more_solvent->success seed->success

    Caption: A decision-making workflow for troubleshooting oiling out during crystallization.

Problem 2: Crystals Are Too Small, Needle-like, or Aggregated

This issue indicates that the nucleation rate is far exceeding the crystal growth rate.

The Scientific Reason (Causality): When a solution becomes highly supersaturated very quickly, it enters a "labile" zone where spontaneous nucleation is rapid and widespread.[15] This creates a vast number of small nuclei that compete for the available solute, preventing any of them from growing to a significant size. The resulting small crystals or needles often have high surface energy and tend to clump together (aggregate).

Troubleshooting Protocol & Solutions:

  • Maintain the Metastable Zone: The goal is to keep the solution in the "metastable zone," where existing crystals grow, but new nucleation is minimized.[15]

    • Slower Anti-Solvent Addition: When using an anti-solvent, add it dropwise and with vigorous stirring to avoid localized areas of high supersaturation.

    • Slower Evaporation: For evaporative crystallization, reduce the surface area exposed to air (e.g., cover the vial with parafilm and poke only a few small holes).[16]

  • Optimize the Solvent Environment:

    • The solvent plays a key role. A solvent that is "too good" can hold a lot of solute and then release it suddenly. A solvent that is "too poor" may not allow enough material to dissolve for proper growth. Experiment with solvents that provide moderate solubility. (See Table 1).

  • Use Temperature Cycling (Ostwald Ripening):

    • Method: Gently warm the solution containing the small crystals to dissolve some of the material, then cool it slowly again. This process preferentially dissolves the smallest, highest-energy crystals and allows the solute to redeposit onto the larger, more stable ones.[14] Repeating this cycle can significantly improve crystal size and quality.

  • Table 1: Suggested Solvents for Screening (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol

    Solvent Class Example Solvents Expected Interaction & Rationale
    Protic Methanol, Ethanol, Isopropanol Strong hydrogen bonding potential. Likely to be a "good" solvent, potentially leading to high solubility. Useful for dissolving the compound initially in a mixed-solvent system.[15]
    Polar Aprotic Acetonitrile, Acetone, Ethyl Acetate Can accept hydrogen bonds but cannot donate. May offer a better balance of solubility for controlled cooling crystallization. Acetonitrile is often a good choice for pyridine-containing molecules.[17]
    Ethers Tetrahydrofuran (THF), Dioxane Moderate polarity. The ether oxygen can act as a hydrogen bond acceptor. Can be effective in mixed-solvent systems.
    Aromatic Toluene Low polarity. Unlikely to dissolve the compound on its own but can be an excellent anti-solvent when added to a solution in a more polar solvent.[18]

    | Halogenated | Dichloromethane (DCM) | Moderate polarity, but a poor hydrogen bonder. Use with caution due to volatility, which can lead to rapid, uncontrolled crystallization on vessel walls.[16] |

Problem 3: No Crystals Form (Persistent Clear Solution)

This indicates that the solution has not reached the necessary level of supersaturation or that there is a significant kinetic barrier to nucleation.

The Scientific Reason (Causality): Crystal formation requires a thermodynamic driving force (supersaturation) and the ability to overcome a kinetic energy barrier to form a stable nucleus.[6] If the compound is too soluble in the chosen solvent, it may be difficult to achieve supersaturation. Alternatively, strong solute-solvent interactions can stabilize the molecule in solution and increase the energy required for it to arrange into a crystal lattice.

Troubleshooting Protocol & Solutions:

  • Increase Supersaturation:

    • Solvent Evaporation: If the solution is stable, allow the solvent to evaporate slowly over several days in a loosely covered vial.[15]

    • Concentration: If yield is not a concern initially, gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[8]

  • Induce Nucleation (Overcoming the Kinetic Barrier):

    • Seeding: As mentioned, this is the most reliable method. Even a microscopic amount of solid can trigger crystallization.[5][19][20]

    • Vapor Diffusion: This is an elegant technique for growing high-quality crystals from small amounts of material. Dissolve the compound in a good solvent in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound's solution, gradually inducing crystallization.[12][15][16]

  • Diagram 2: General Troubleshooting Decision Tree

    G start Crystallization Attempt outcome What is the result? start->outcome oil Oiling Out outcome->oil Liquid Droplets small_xtal Small / Poor Crystals outcome->small_xtal Solid Powder / Needles no_xtal No Crystals Form outcome->no_xtal Clear Solution sol_oil Reduce Cooling Rate Increase Solvent Volume Use Seeding oil->sol_oil sol_small Slower Supersaturation Optimize Solvent Temperature Cycling small_xtal->sol_small sol_no Increase Concentration Induce Nucleation (Seeding, Vapor Diffusion) no_xtal->sol_no success High-Quality Crystals sol_oil->success sol_small->success sol_no->success

    Caption: A troubleshooting decision tree for common crystallization outcomes.

References

  • Crystal-seeding . Diamond Light Source. [Link]

  • Seeding: A Simple but Effective Method for Crystallisation Control . CatSci. (2021-08-25). [Link]

  • Seeding Studies For Crystallization - Improve Batch Consistency . Mettler Toledo. [Link]

  • Seed crystal . Wikipedia. [Link]

  • Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes . White Rose Research Online. [Link]

  • 3.6F: Troubleshooting . Chemistry LibreTexts. (2022-04-07). [Link]

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Validation

A Bioisosteric Comparison of Furo[3,4-c]pyridine and Isoquinoline Scaffolds: A Guide for Medicinal Chemists

In the landscape of medicinal chemistry, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of drug discovery. This approach allows for the fine-tuning of physicochemical and p...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of drug discovery. This approach allows for the fine-tuning of physicochemical and pharmacological properties to enhance efficacy, selectivity, and metabolic stability. This guide provides an in-depth, objective comparison of two key heterocyclic scaffolds: furo[3,4-c]pyridine and isoquinoline. As bioisosteres, their structural similarities and subtle electronic differences offer a valuable tool for researchers, scientists, and drug development professionals.

Introduction to Bioisosterism and the Scaffolds

Bioisosterism refers to the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, leading to a compound with similar biological activity.[1][2][3] The core principle is that these replacements should not significantly alter the steric and electronic profile required for target binding, but can modulate other properties like metabolism, solubility, and toxicity.

The isoquinoline scaffold, a fusion of a benzene and a pyridine ring, is a well-established "privileged structure" in medicinal chemistry.[4][5] It is found in numerous natural products, particularly alkaloids like papaverine and morphine, and synthetic drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and antihypertensive agents.[4][6][7][8][9][10][11][12]

The furo[3,4-c]pyridine scaffold, while less ubiquitous, presents a compelling bioisosteric alternative to isoquinoline. By replacing the benzene ring of isoquinoline with a furan ring, key structural features are maintained while introducing distinct electronic and physicochemical characteristics. This substitution can influence hydrogen bonding capabilities, metabolic pathways, and overall polarity, offering a strategic avenue to overcome challenges encountered with isoquinoline-based compounds.

Below is a visual representation of the structural relationship between the two scaffolds.

Bioisosteric_Comparison cluster_isoquinoline Isoquinoline cluster_furopyridine Furo[3,4-c]pyridine isoquinoline furopyridine isoquinoline->furopyridine Bioisosteric Replacement (Benzene -> Furan)

Caption: Structural relationship between isoquinoline and furo[3,4-c]pyridine.

Comparative Analysis of Physicochemical Properties

The seemingly subtle change from a benzene to a furan ring imparts significant differences in the physicochemical profiles of these scaffolds. These differences can have profound impacts on a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

PropertyIsoquinolineFuro[3,4-c]pyridineRationale for Difference & Implication in Drug Design
Molecular Weight ( g/mol ) 129.16119.12[13]The replacement of a -CH=CH- unit with an oxygen atom leads to a lower molecular weight for the furo[3,4-c]pyridine core. This can be advantageous in maintaining a lower overall molecular weight for drug candidates, which is often correlated with better permeability and bioavailability.
pKa 5.14 (weak base)[14]Expected to be a weak baseThe basicity of the pyridine nitrogen is a key feature of both scaffolds.[14] The electron-withdrawing nature of the furan oxygen in furo[3,4-c]pyridine may slightly decrease the basicity compared to isoquinoline, where the benzene ring is less electron-withdrawing. This can influence salt formation, solubility, and interactions with acidic residues in protein binding sites.
Calculated logP 2.091.3[15]The introduction of the more polar furan ring with its oxygen atom significantly lowers the lipophilicity of the furo[3,4-c]pyridine scaffold compared to the more hydrophobic isoquinoline. This can lead to improved aqueous solubility and potentially reduced off-target effects associated with high lipophilicity.
Hydrogen Bond Acceptors 1 (Pyridine N)2 (Pyridine N, Furan O)The additional hydrogen bond acceptor in the furan ring of furo[3,4-c]pyridine offers new opportunities for interaction with biological targets. This can lead to altered binding affinities and selectivities compared to the corresponding isoquinoline analogues.
Metabolic Stability Prone to oxidation on the benzene ringThe furan ring is susceptible to oxidative metabolism, which can be a metabolic "soft spot".The benzene ring of isoquinoline can be a site of metabolic modification by cytochrome P450 enzymes. The furan ring in furo[3,4-c]pyridine is also known to be metabolically labile. The choice between these scaffolds may depend on the desired metabolic profile and the specific substituents on the ring system.

Biological Activities and Therapeutic Applications

Both isoquinoline and furopyridine scaffolds are integral to compounds with a diverse range of biological activities.

Isoquinoline Derivatives

The isoquinoline core is a cornerstone of many biologically active compounds.[4][6][8][9][10][11] Its derivatives have been extensively explored and have yielded numerous drugs and clinical candidates.

  • Anticancer: Many isoquinoline alkaloids, such as berberine and noscapine, exhibit potent anticancer properties by mechanisms including disruption of microtubule dynamics and inhibition of topoisomerase.[6][16]

  • Antimicrobial: Berberine also demonstrates broad-spectrum antimicrobial activity against bacteria, fungi, and parasites.[6]

  • Neurological Disorders: Tetrahydroisoquinoline derivatives have shown promise in the treatment of neurodegenerative diseases.[12]

  • Cardiovascular: Papaverine, a naturally occurring isoquinoline alkaloid, is a vasodilator.[4][8]

Furo[3,4-c]pyridine Derivatives

While not as extensively studied as isoquinolines, furo[3,4-c]pyridines and other furopyridine isomers have demonstrated significant biological potential.

  • Kinase Inhibition: Furopyridine derivatives have been identified as potent inhibitors of various kinases, including Cyclin-Dependent Kinase 2 (CDK2) and CDC-like Kinases (CLKs), which are important targets in cancer therapy.[17][18]

  • Anticancer: Novel furanopyridinone derivatives have shown efficacy against esophageal cancer cell lines.[17]

  • Antiviral: Certain pyrrolo[3,4-c]pyridine derivatives, which are structurally related to furopyridines, have been developed as HIV-1 integrase inhibitors.[19]

  • Analgesic and Sedative: Derivatives of the related pyrrolo[3,4-c]pyridine scaffold have been investigated for their effects on the central nervous system.[19][20]

Direct Bioisosteric Comparisons in Drug Discovery

A key application of the furo[3,4-c]pyridine scaffold is as a direct bioisostere for isoquinoline in lead optimization campaigns. For instance, in the development of 5-HT1F receptor agonists for the treatment of migraine, furo[3,2-b]pyridine was successfully used as a bioisostere for an indole nucleus (structurally related to isoquinoline).[21][22] This substitution led to compounds with similar receptor affinity but improved selectivity.[21][22]

Experimental Protocols

To facilitate further research and comparison, this section provides representative, step-by-step experimental protocols for the synthesis of each scaffold and a common biological assay.

Synthesis of an Isoquinoline Scaffold (Bischler-Napieralski Reaction)

The Bischler-Napieralski reaction is a classic and widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines.[7][8][16]

Bischler_Napieralski_Workflow start Start: β-Phenylethylamine & Acyl Chloride step1 Amide Formation: React β-phenylethylamine with an acyl chloride in the presence of a base (e.g., pyridine). start->step1 step2 Cyclization: Treat the resulting amide with a dehydrating agent (e.g., POCl3 or P2O5) and heat. step1->step2 step3 Work-up & Purification: Neutralize the reaction mixture, extract the product, and purify by chromatography. step2->step3 end Product: 3,4-Dihydroisoquinoline step3->end

Caption: Workflow for the Bischler-Napieralski synthesis of a dihydroisoquinoline.

Protocol:

  • Amide Formation: To a solution of β-phenylethylamine (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude amide.

  • Cyclization: Dissolve the crude amide in anhydrous toluene.

  • Add phosphorus pentoxide (P2O5) (2.0 eq) or phosphorus oxychloride (POCl3) (3.0 eq) portion-wise.

  • Heat the mixture to reflux (80-110 °C) for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction to room temperature and carefully quench with ice.

  • Basify the aqueous layer with concentrated NaOH or NH4OH to pH > 10.

  • Extract the product with DCM or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the 3,4-dihydroisoquinoline.

Synthesis of a Furo[3,4-c]pyridine Scaffold

The synthesis of furo[3,4-c]pyridines can be more complex, but several routes have been developed. One approach involves the cyclization of appropriately substituted pyridine derivatives.[23]

Protocol (Conceptual, based on related syntheses):

  • Starting Material: Begin with a 3,4-disubstituted pyridine, such as 3-formyl-4-hydroxymethylpyridine.

  • Cyclization: Treat the starting material with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene.

  • Reflux the reaction mixture with a Dean-Stark trap to remove water and drive the cyclization.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture and neutralize the acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic phase, concentrate, and purify the crude furo[3,4-c]pyridine by column chromatography.

In Vitro Kinase Inhibition Assay (Example: CDK2)

This protocol outlines a general method to compare the inhibitory activity of synthesized furo[3,4-c]pyridine and isoquinoline derivatives against a target kinase.

Kinase_Assay_Workflow start Start: Kinase, Substrate, ATP, & Inhibitor step1 Incubation: Combine kinase, substrate (e.g., histone H1), [γ-32P]ATP, and test compound in assay buffer. start->step1 step2 Reaction: Incubate at 30 °C for a specified time (e.g., 30 minutes). step1->step2 step3 Quenching & Separation: Stop the reaction with phosphoric acid and spot onto phosphocellulose paper. Wash to remove unincorporated [γ-32P]ATP. step2->step3 step4 Detection & Analysis: Quantify the incorporated radioactivity using a scintillation counter. Calculate % inhibition and determine IC50 values. step3->step4 end Result: IC50 Value step4->end

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol:

  • Prepare a stock solution of the test compounds (both furo[3,4-c]pyridine and isoquinoline derivatives) in DMSO.

  • In a 96-well plate, add the assay buffer, the kinase (e.g., recombinant CDK2/cyclin E), and the peptide substrate.

  • Add serial dilutions of the test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding a solution of ATP (containing a tracer amount of [γ-33P]ATP).

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the plate multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.

  • Add a scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The bioisosteric replacement of an isoquinoline scaffold with a furo[3,4-c]pyridine core represents a powerful strategy in modern drug design. While isoquinoline remains a dominant privileged scaffold with a vast and proven history of therapeutic success, the furo[3,4-c]pyridine offers a compelling alternative with distinct advantages in modulating physicochemical properties such as lipophilicity and hydrogen bonding potential.

The choice between these two scaffolds is highly dependent on the specific goals of the drug discovery program. If a lead isoquinoline compound suffers from poor solubility, high metabolic turnover on the benzene ring, or requires additional hydrogen bonding interactions to improve potency or selectivity, the corresponding furo[3,4-c]pyridine analogue is a logical next step in synthesis and evaluation. Conversely, the well-established synthetic routes and extensive biological validation of isoquinolines make them an attractive starting point for new projects.

Future research should focus on the direct, side-by-side comparison of furo[3,4-c]pyridine and isoquinoline analogues in a wider range of biological systems. Such studies, supported by robust experimental data, will further elucidate the nuanced effects of this bioisosteric switch and solidify the role of the furo[3,4-c]pyridine scaffold as a valuable tool in the medicinal chemist's armamentarium.

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